molecular formula C14H23NO2 B2355286 Methyl 3-(1-adamantyl)-3-aminopropanoate CAS No. 340188-43-4

Methyl 3-(1-adamantyl)-3-aminopropanoate

Cat. No.: B2355286
CAS No.: 340188-43-4
M. Wt: 237.343
InChI Key: HCDHLYWYYXBBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1-adamantyl)-3-aminopropanoate is an organic compound that features an adamantane core structure Adamantane is a polycyclic hydrocarbon with a diamond-like framework, which imparts unique stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-adamantyl)-3-aminopropanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-adamantyl)-3-aminopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

Methyl 3-(1-adamantyl)-3-aminopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(1-adamantyl)-3-aminopropanoate depends on its application. In medicinal chemistry, the adamantane core can interact with biological targets such as enzymes or receptors, modulating their activity. The rigid structure of adamantane allows for specific interactions with molecular targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.

    Rimantadine: Another antiviral drug with an adamantane core.

Uniqueness

Methyl 3-(1-adamantyl)-3-aminopropanoate is unique due to its specific functional groups, which impart distinct chemical reactivity and potential applications. The presence of both an amino group and an ester group allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

methyl 3-(1-adamantyl)-3-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-17-13(16)5-12(15)14-6-9-2-10(7-14)4-11(3-9)8-14/h9-12H,2-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDHLYWYYXBBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C12CC3CC(C1)CC(C3)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.